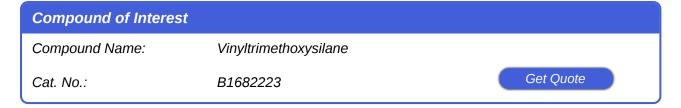


Spectroscopic Profile of Vinyltrimethoxysilane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **vinyltrimethoxysilane** (VTMS), a versatile organosilane compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with standardized experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **vinyltrimethoxysilane**. Both ¹H and ¹³C NMR provide characteristic signals corresponding to the vinyl and methoxy groups.

¹H NMR Spectral Data

The ¹H NMR spectrum of **vinyltrimethoxysilane** in deuterated chloroform (CDCl₃) exhibits a complex multiplet for the vinyl protons and a sharp singlet for the methoxy protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
-CH=CH2 (trans)	~6.17	Doublet of Doublets (dd)	J_trans = 20.8 Hz, J_gem = 4.0 Hz
-CH=CH ₂	~6.05	Doublet of Doublets (dd)	J_trans = 20.8 Hz, J_cis = 14.8 Hz
-CH=CH ₂ (cis)	~5.88	Doublet of Doublets (dd)	J_cis = 14.8 Hz, J_gem = 4.0 Hz
-Si(OCH₃)₃	~3.58	Singlet (s)	N/A

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **vinyltrimethoxysilane** in CDCl₃ shows two distinct signals for the vinyl carbons and one signal for the methoxy carbons.[1]

Carbon Assignment	Chemical Shift (δ, ppm)
-CH=CH ₂	~136.4
-CH=CH ₂	~130.2
-Si(OCH₃)₃	~50.4

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid **vinyltrimethoxysilane**.[2][3][4]

Materials:

- Vinyltrimethoxysilane (VTMS)
- Deuterated chloroform (CDCl₃) with 0.03% TMS
- 5 mm NMR tubes and caps



- Pasteur pipette
- Small vial

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

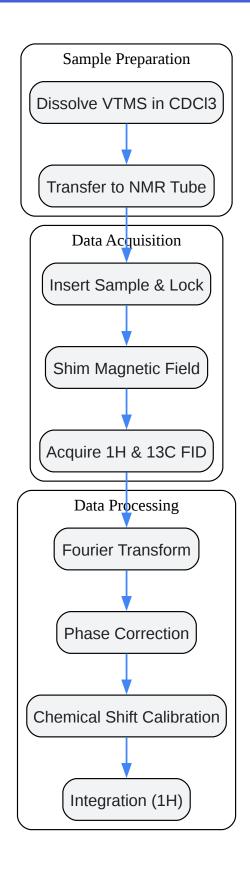
- Sample Preparation:
 - In a small, clean, and dry vial, dissolve approximately 5-10 mg of vinyltrimethoxysilane in 0.6-0.7 mL of CDCl₃.
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a sample gauge.
 - Insert the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
- ¹H NMR Acquisition:
 - Load a standard proton experiment parameter set.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
 - Acquire the Free Induction Decay (FID).



¹³C NMR Acquisition:

- Load a standard carbon experiment parameter set (e.g., proton-decoupled).
- Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
- A higher number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
- Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the acquired FID to obtain the spectrum.
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
 - Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.





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NMR Experimental Workflow



Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint of the functional groups present in **vinyltrimethoxysilane**.

IR Spectral Data

The FT-IR spectrum of **vinyltrimethoxysilane** is characterized by strong absorptions corresponding to Si-O-C, C-H, and C=C bonds.[5][6][7]

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3060	=C-H stretch	Medium
~2946	C-H asymmetric stretch (in - OCH ₃)	Strong
~2842	C-H symmetric stretch (in - OCH ₃)	Strong
~1600	C=C stretch	Medium
~1408	C-H deformation (in vinyl group)	Medium
~1193	Si-O-C asymmetric stretch	Strong
~1085	Si-O-C symmetric stretch	Very Strong
~960	=C-H out-of-plane bend	Strong
~812	Si-C stretch	Medium

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like **vinyltrimethoxysilane**.[8][9][10][11]

Materials:

Vinyltrimethoxysilane (VTMS)



- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

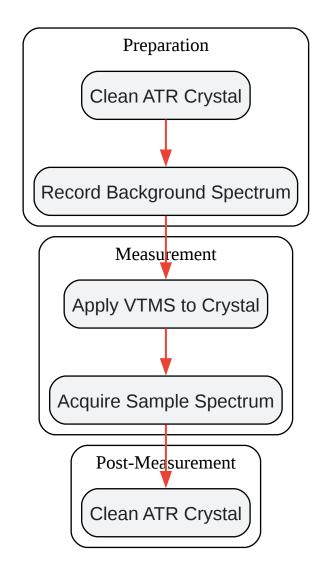
Instrumentation:

FT-IR Spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Measurement:
 - Place a small drop of vinyltrimethoxysilane onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).
- Cleaning:
 - After the measurement, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.





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ATR-FTIR Experimental Workflow

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds, providing further structural information about **vinyltrimethoxysilane**.

Raman Spectral Data

The FT-Raman spectrum of **vinyltrimethoxysilane** shows characteristic bands for the vinyl and silane functionalities.[12]



Raman Shift (cm ⁻¹)	Vibrational Mode	Intensity
~3058	=C-H stretch	Medium
~2980	C-H asymmetric stretch (in - OCH ₃)	Strong
~2915	C-H symmetric stretch (in - OCH ₃)	Strong
~1604	C=C stretch	Very Strong
~1408	C-H deformation (in vinyl group)	Medium
~1275	=C-H in-plane bend	Medium
~700	Si-O symmetric stretch	Medium
~620	Si-C stretch	Strong

Experimental Protocol for FT-Raman Spectroscopy

This protocol describes the general procedure for obtaining an FT-Raman spectrum of a liquid sample like **vinyltrimethoxysilane**.[13][14][15][16]

Materials:

- Vinyltrimethoxysilane (VTMS)
- · NMR tube or glass vial

Instrumentation:

• FT-Raman Spectrometer (e.g., with a Nd:YAG laser source at 1064 nm).

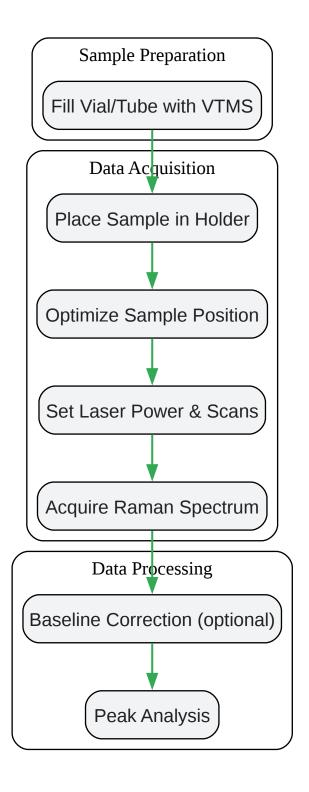
Procedure:

• Sample Preparation:



- Fill a clean NMR tube or a small glass vial with **vinyltrimethoxysilane** to a sufficient depth for the laser to interact with the sample.
- Instrument Setup:
 - Place the sample in the spectrometer's sample holder.
 - Adjust the sample position to maximize the Raman signal.
- Data Acquisition:
 - Set the laser power to a level that does not cause sample heating or degradation (e.g., 100-300 mW).
 - Select an appropriate number of scans to be co-added for a good signal-to-noise ratio (e.g., 128 or more).
 - Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹).
- Data Processing:
 - The resulting spectrum can be baseline corrected if necessary to remove any fluorescence background.
 - The peak positions and intensities can then be analyzed.





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FT-Raman Experimental Workflow



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